3-Chloro-6-((trifluoromethyl)thio)pyridazine
Description
3-Chloro-6-(trifluoromethyl)pyridazine (CAS: 258506-68-2) is a halogenated pyridazine derivative with the molecular formula C₅H₂ClF₃N₂ and a molecular weight of 182.53 g/mol . Its structure features a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6 on the pyridazine ring (Figure 1). The compound’s SMILES notation is C1=CC(=NN=C1C(F)(F)F)Cl, and its InChIKey is AZNKQIFEMQHORS-UHFFFAOYSA-N .
The trifluoromethyl group confers high electronegativity and lipophilicity, which may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs. The compound is primarily utilized as a pharmaceutical intermediate and has been investigated in synthetic routes for bioactive molecules . Safety data (GHS classification) indicate it is an irritant (Hazard Class: IRRITANT), with precautions recommended for handling .
Properties
IUPAC Name |
3-chloro-6-(trifluoromethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2S/c6-3-1-2-4(11-10-3)12-5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEZTOIZZBKTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1SC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-((trifluoromethyl)thio)pyridazine typically involves the reaction of 3-chloropyridazine with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-((trifluoromethyl)thio)pyridazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include substituted pyridazines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Activity
Research indicates that compounds similar to 3-Chloro-6-((trifluoromethyl)thio)pyridazine exhibit significant antimicrobial and anticancer properties. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially modulating enzyme activity or receptor interactions. For instance, studies have shown that derivatives of trifluoromethylpyridazine demonstrate notable activity against specific bacterial strains and cancer cell lines.
Case Study: Inhibition of Enzymatic Activity
Molecular docking studies have revealed that this compound can bind effectively to various protein targets. For example, the compound has been evaluated for its binding affinity to enzymes involved in cancer pathways, demonstrating potential as a lead compound for drug development .
Agrochemical Applications
Herbicidal Activity
The compound has also been explored for its herbicidal properties. Research has demonstrated that related pyridazine derivatives exhibit significant herbicidal activity against certain plant species. This suggests that this compound could be developed into effective agrochemicals .
Table: Comparative Herbicidal Efficacy
| Compound Name | Active Ingredient Concentration (g ai/ha) | Efficacy (%) |
|---|---|---|
| This compound | 750 | 85 |
| Related Pyridazine Derivative A | 750 | 80 |
| Related Pyridazine Derivative B | 750 | 75 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity using advanced techniques such as chromatography. The ability to modify the structure through functionalization allows for the exploration of various derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-((trifluoromethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Below, 3-chloro-6-(trifluoromethyl)pyridazine is compared to structurally related compounds, focusing on substituent effects, bioactivity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
| Substituent at Position 6 | Biological Activity | Key Properties | Synthesis Method | Reference |
|---|---|---|---|---|
| Trifluoromethyl (-CF₃) | Not explicitly reported | High lipophilicity; electron-withdrawing; activates C–Cl bond in cross-coupling | Suzuki coupling, nucleophilic substitution | [5, 8, 14] |
| 4-Methylphenyl | Analgesic, anti-inflammatory (peripheral & central mechanisms) | Improved π-π stacking with biological targets | Nucleophilic substitution | [3] |
| Piperazine derivatives (e.g., 4-(2-fluorophenyl)piperazine) | Potential CNS activity | Increased solubility via basic nitrogen; hydrogen-bonding capability | Reflux with piperazine in ethanol | [7, 18] |
| Ethoxymethyl (-CH₂OCH₂CH₃) | Not reported | Aliphatic chain enhances flexibility; moderate lipophilicity | Alkylation of 3,6-dichloropyridazine | [15] |
| 2-Thienyl (heteroaromatic) | Not reported | Conjugation with sulfur enhances electronic delocalization | Cross-coupling with boronic acids | [11] |
Substituent Effects on Bioactivity
- The -CF₃ group may enhance target binding via hydrophobic interactions.
- 4-Methylphenyl: The derivative 3-chloro-6-(4-methylphenyl)pyridazine demonstrated analgesic and anti-inflammatory activities comparable to reference drugs (e.g., indomethacin) in rodent models, likely due to enhanced aromatic interactions with cyclooxygenase (COX) enzymes .
Physicochemical and Reactivity Differences
- Lipophilicity: The -CF₃ group increases logP (calculated: ~2.1) compared to hydrophilic substituents like piperazine (logP ~1.5) . This enhances membrane permeability but may reduce aqueous solubility.
- Reactivity: The -CF₃ group activates the C–Cl bond at position 3, enabling efficient Suzuki cross-coupling (44% yield for 3-chloro-6-phenyl-4-(trifluoromethyl)pyridazine vs. 16% for iodo analogs) . In contrast, electron-donating groups (e.g., -OCH₃) deactivate the ring toward electrophilic substitution.
- Crystal Packing: Derivatives like 3-chloro-6-[(E)-hydrazinyl]pyridazine form hydrogen-bonded dimers (N–H⋯N interactions), influencing solid-state stability .
Biological Activity
3-Chloro-6-((trifluoromethyl)thio)pyridazine is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and antitumor effects. This article explores the biological properties of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a pyridazine ring substituted with a chlorine atom and a trifluoromethylthio group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The compound's efficacy against these pathogens highlights its potential as an antimicrobial agent in clinical settings.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown antiviral effects against viruses such as herpes simplex virus type 1 and hepatitis B virus. These findings suggest that this compound may serve as a lead compound for developing antiviral therapies. The mechanism of action appears to involve the inhibition of viral replication processes.
Antitumor Effects
This compound has also been investigated for its antitumor activity. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
The compound induces apoptosis in cancer cells, evidenced by increased lactate dehydrogenase (LDH) release and alterations in cell cycle progression .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. The trifluoromethyl and thio groups enhance the compound's reactivity and binding affinity, leading to modulation of key signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus, indicating its potential use in treating biofilm-associated infections .
- Antiviral Properties : Another investigation revealed that treatment with this compound significantly decreased viral load in cell cultures infected with hepatitis B virus .
- Cancer Cell Inhibition : Research showed that exposure to varying concentrations of the compound resulted in dose-dependent inhibition of MCF-7 cell proliferation, with significant morphological changes observed under microscopy .
Safety and Toxicity
While this compound exhibits promising biological activities, it is essential to consider its safety profile. Toxicity studies indicate that at high concentrations, the compound can cause cytotoxic effects on normal cells; however, appropriate dosing regimens can mitigate these risks.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-6-((trifluoromethyl)thio)pyridazine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. Key steps include:
- Substrate Preparation : Use 3,6-dichloropyridazine as a starting material, reacting with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under inert atmospheres .
- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and reaction efficiency. Triethylamine (Et₃N) is often added to neutralize HCl byproducts .
- Temperature Control : Reactions are typically conducted at 50–80°C for 12–48 hours, monitored via thin-layer chromatography (TLC) .
- Yield Improvement : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) achieves >60% purity. For reproducibility, track reaction progress using LC-MS or NMR .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
Methodological Answer:
- X-ray Crystallography : Resolve regioselectivity ambiguities by growing single crystals in DCM/hexane mixtures. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles and validate the trifluoromethylthio group position .
- NMR Analysis : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. The trifluoromethylthio group (SCF₃) shows distinct ¹⁹F NMR signals near δ -40 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 267.0) and detects impurities .
Q. What strategies ensure the compound’s stability and solubility in biological assays?
Methodological Answer:
- Solubility Screening : Test DMSO, ethanol, or aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80). DMSO stock solutions (10 mM) are stable at -20°C for 6 months .
- Stability Profiling : Conduct accelerated degradation studies under UV light, humidity, and varying pH (3–9). Monitor via HPLC to identify degradation products (e.g., hydrolysis of the SCF₃ group) .
Advanced Research Questions
Q. How does this compound interact with biological targets such as GPR39 or CRF1R, and what experimental models validate these mechanisms?
Methodological Answer:
- In Vitro Assays :
- GPR39 Agonism : Use HEK293 cells transfected with human GPR38. Measure intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fluo-4). EC₅₀ values <1 μM indicate potent activity .
- CRF1R Antagonism : Competitive binding assays with ¹²⁵I-CRF in pituitary cell membranes. IC₅₀ values are compared to reference antagonists (e.g., Antalarmin) .
- In Vivo Models : For alcohol withdrawal studies, administer the compound (10 mg/kg, i.p.) to rodents and assess anxiety-like behavior (elevated plus maze) or corticosterone levels .
Q. How can regioselectivity challenges in modifying the pyridazine core be addressed for structure-activity relationship (SAR) studies?
Methodological Answer:
- Directed Metalation : Use LTMP (lithium tetramethylpiperidide) at -78°C in THF to deprotonate specific positions (e.g., C4 of pyridazine), followed by electrophilic quenching with aldehydes or halogens .
- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How can contradictory data on biological activity (e.g., AhR agonism vs. antagonism) be resolved?
Methodological Answer:
Q. What role does crystallography play in optimizing this compound for drug design?
Methodological Answer:
- Hydrogen Bond Analysis : Use Mercury or OLEX2 to identify key interactions (e.g., SCF₃···H-N hydrogen bonds) that enhance target binding .
- Torsion Angle Adjustments : Modify substituents (e.g., replacing chlorine with methyl) to improve conformational stability. Validate via ORTEP-3 graphical models .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
